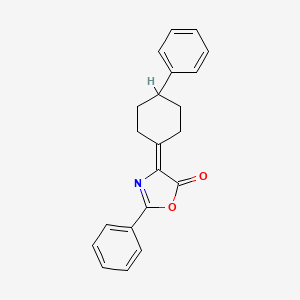
2-Phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a phenyl group and a cyclohexylidene group attached to the oxazole ring, making it a unique and potentially useful molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with an appropriate amine and a carbonyl compound in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The phenyl and cyclohexylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-4-(4-methylcyclohexylidene)oxazol-5(4H)-one
- 2-Phenyl-4-(4-ethylcyclohexylidene)oxazol-5(4H)-one
- 2-Phenyl-4-(4-propylcyclohexylidene)oxazol-5(4H)-one
Uniqueness
2-Phenyl-4-(4-phenylcyclohexylidene)oxazol-5(4H)-one is unique due to the presence of the phenyl and cyclohexylidene groups, which may confer specific chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
823813-50-9 |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-phenyl-4-(4-phenylcyclohexylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H19NO2/c23-21-19(22-20(24-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
InChI-Schlüssel |
DYTRZYGEBFJWFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CCC1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
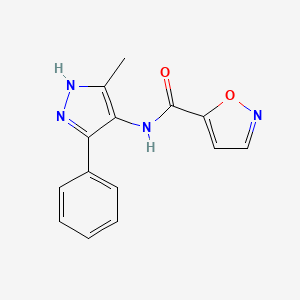
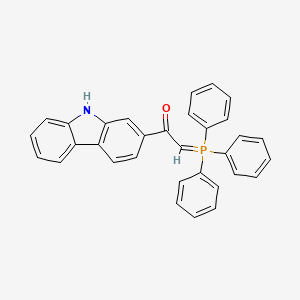
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
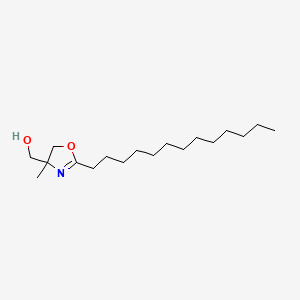
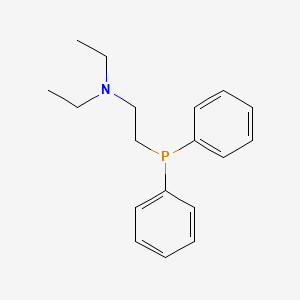

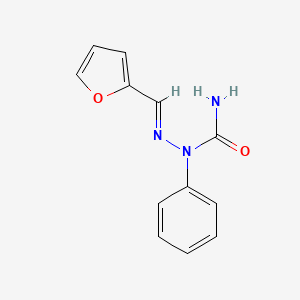
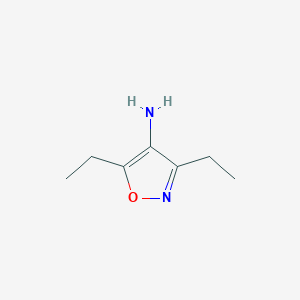

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
